Trichothec-9-ene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

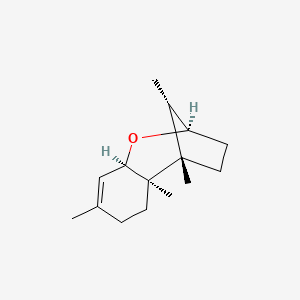

Trichothec-9-ene, also known as this compound, is a useful research compound. Its molecular formula is C15H24O and its molecular weight is 220.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

1.1 Mycotoxin Research and Crop Protection

Trichothec-9-ene is significant in agricultural research due to its role as a mycotoxin contaminant in crops. It is often found in cereals and can cause severe health issues in livestock and humans when ingested. Studies have focused on understanding its biosynthesis and the mechanisms by which plants can resist trichothecene contamination. For instance, research has been conducted on the genetic resistance of crops to trichothecenes, particularly in wheat and barley, leading to the development of resistant cultivars .

1.2 Bioassays for Fungicide Efficacy

This compound serves as a standard in bioassays to evaluate the effectiveness of fungicides against Fusarium species. By assessing the inhibition of trichothecene production in treated fungal cultures, researchers can determine the efficacy of various fungicides .

Medical Applications

2.1 Anticancer Properties

Research has indicated that trichothecenes, including this compound, exhibit anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of stress response pathways and inhibition of protein synthesis . The structure-activity relationship (SAR) studies are crucial for developing more effective anticancer agents based on trichothecene structures .

2.2 Antiviral Activity

This compound has also been investigated for its antiviral properties. Some studies suggest that it may inhibit viral replication, making it a candidate for further exploration in antiviral drug development . The specific mechanisms by which trichothecenes exert antiviral effects are still under investigation.

Toxicological Studies

3.1 Mechanisms of Toxicity

Understanding the toxicological effects of this compound is vital for assessing its impact on human health and animal welfare. Research has detailed its mechanism of action, which includes inhibition of protein synthesis and induction of oxidative stress in cells . This toxicity profile necessitates rigorous safety assessments in food products.

3.2 Risk Assessment

Regulatory bodies conduct risk assessments to evaluate the safety levels of trichothecene exposure in food and feed products. The establishment of acceptable limits for this compound is essential to mitigate health risks associated with mycotoxin contamination .

Structural Characterization

4.1 Crystal Structure Analysis

The crystal structure analysis of this compound derivatives has provided insights into their biological activity and toxicity profiles. Advanced techniques such as X-ray crystallography have been employed to elucidate the three-dimensional structures of these compounds, aiding in the understanding of their interactions at the molecular level .

Summary Table: Applications of this compound

| Application Area | Description | Key Findings |

|---|---|---|

| Agricultural Research | Study of mycotoxin contamination and crop resistance mechanisms | Development of resistant crop varieties |

| Medical Applications | Investigation into anticancer and antiviral properties | Induces apoptosis; potential antiviral activity |

| Toxicological Studies | Examination of toxicity mechanisms and risk assessments | Inhibits protein synthesis; safety limits established for food products |

| Structural Characterization | Analysis using X-ray crystallography to understand molecular interactions | Insights into structure-function relationships |

Eigenschaften

CAS-Nummer |

51724-48-2 |

|---|---|

Molekularformel |

C15H24O |

Molekulargewicht |

220.35 g/mol |

IUPAC-Name |

(1S,2R,7R,9R,12S)-1,2,5,12-tetramethyl-8-oxatricyclo[7.2.1.02,7]dodec-5-ene |

InChI |

InChI=1S/C15H24O/c1-10-5-7-15(4)13(9-10)16-12-6-8-14(15,3)11(12)2/h9,11-13H,5-8H2,1-4H3/t11-,12-,13-,14+,15+/m1/s1 |

InChI-Schlüssel |

FXELQRCNOUMUMW-ZSAUSMIDSA-N |

SMILES |

CC1C2CCC1(C3(CCC(=CC3O2)C)C)C |

Isomerische SMILES |

C[C@@H]1[C@H]2CC[C@@]1([C@]3(CCC(=C[C@H]3O2)C)C)C |

Kanonische SMILES |

CC1C2CCC1(C3(CCC(=CC3O2)C)C)C |

Synonyme |

trichothec-9-ene trichothecene |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.